Platinum(II) bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

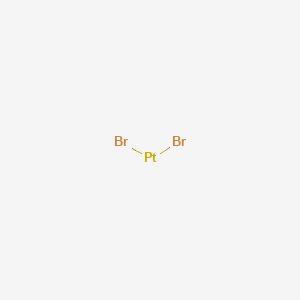

Platinum(II) bromide (PtBr₂) is a platinum halide with the chemical formula Br₂Pt and a molecular weight of 354.89 g/mol . It appears as a red-brown crystalline solid with a density of 6.65 g/cm³ and a melting point of 250°C. PtBr₂ is sparingly soluble in water, and its exact solubility remains undocumented in available literature . The compound is utilized in catalysis, coordination chemistry, and materials science due to its unique electronic and structural properties.

Preparation Methods

Direct Synthesis from Elemental Platinum and Bromine

The most straightforward method for synthesizing PtBr₂ involves the direct reaction of platinum metal with bromine gas under controlled conditions. Platinum, in its powdered form, reacts exothermically with bromine at elevated temperatures (250–300°C) to form PtBr₂ as a dark brown crystalline solid . The stoichiometric equation for this reaction is:

Pt (s)+Br2(g)→PtBr2(s)

This method prioritizes simplicity but requires stringent control over reaction parameters to avoid over-bromination, which could yield Platinum(IV) bromide (PtBr₄). The purity of the product is highly dependent on the platinum feedstock, with industrial-grade platinum (≥99.9% purity) minimizing side reactions . A critical limitation is the handling of bromine gas, which necessitates specialized equipment due to its corrosive and toxic nature. Recent adaptations of this method employ flow reactors to enhance safety and scalability, achieving yields of 85–90% under optimized pressure conditions (1–2 atm) .

Solution-phase methods leverage the reactivity of platinum(II) precursors with bromide ions to form PtBr₂. A widely cited approach involves the reaction of potassium tetrachloroplatinate (K₂[PtCl₄]) with hydrobromic acid (HBr) or potassium bromide (KBr) in aqueous or dimethyl sulfoxide (DMSO) media . The chloride ligands in [PtCl₄]²⁻ are displaced by bromide ions, as shown below:

K2[PtCl4](aq)+2Br−→PtBr2(s)+2KCl (aq)+2Cl−

In DMSO, the reaction proceeds at 70–90°C, with the solvent acting as a stabilizing ligand to prevent platinum aggregation . Nuclear magnetic resonance (¹H NMR) studies confirm that DMSO coordinates through sulfur, forming intermediate complexes such as cis-[PtBr₂(dmso)₂] . This method achieves higher yields (92–95%) compared to aqueous systems, as DMSO suppresses the formation of PtBr₄ byproducts .

A patent-pending variation utilizes quaternary ammonium salts (e.g., dodecyl trimethyl ammonium bromide) to precipitate PtBr₂ from hydrobromic acid solutions . The bromide-rich environment ensures complete ligand substitution, while the ammonium salt facilitates selective crystallization. Post-synthesis purification involves recrystallization in deionized water, yielding PtBr₂ with ≥99.9% purity .

Thermal Decomposition of Platinum(IV) Bromide

PtBr₂ can be obtained through the controlled thermal decomposition of PtBr₄. When heated to 250°C, PtBr₄ undergoes reductive elimination, releasing bromine gas and forming PtBr₂ :

PtBr4(s)ΔPtBr2(s)+Br2(g)

This method is advantageous for laboratories with access to PtBr₄, but the starting material’s instability complicates large-scale applications. Differential scanning calorimetry (DSC) studies reveal that the decomposition is highly exothermic, requiring precise temperature modulation to prevent over-decomposition into metallic platinum . Recent innovations employ inert gas atmospheres (e.g., argon) to stabilize the reaction, achieving 80–85% yields with minimal platinum loss .

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of each synthesis route:

| Method | Reaction Conditions | Yield | Purity | Industrial Feasibility |

|---|---|---|---|---|

| Direct Synthesis | 250–300°C, Br₂ gas | 85–90% | ≥99.9% | Moderate (safety concerns) |

| Ligand Substitution | 70–90°C, DMSO or HBr/KBr | 92–95% | ≥99.9% | High (scalable) |

| Thermal Decomposition | 250°C, inert atmosphere | 80–85% | 98–99% | Low (PtBr₄ instability) |

Direct synthesis is favored for its simplicity but poses safety challenges. Ligand substitution in DMSO offers superior yields and purity, making it the preferred method for pharmaceutical-grade PtBr₂ . Thermal decomposition remains niche due to feedstock limitations but is valuable for specialized applications requiring ultra-fine PtBr₂ powders .

Chemical Reactions Analysis

Platinum(II) bromide undergoes various chemical reactions, including:

Substitution Reactions: It reacts with donor ligands to form coordination complexes.

Oxidation and Reduction Reactions: This compound can be oxidized to platinum(IV) bromide under certain conditions.

Scientific Research Applications

Catalytic Applications

Platinum(II) bromide serves as an effective catalyst in several chemical reactions, particularly in organic synthesis and polymerization processes. Its catalytic properties can be attributed to the ability of platinum to facilitate electron transfer and stabilize reaction intermediates.

Table 1: Catalytic Applications of this compound

Biomedical Research

Recent studies have highlighted the potential of this compound in biomedical applications, particularly in the context of cancer treatment and amyloid aggregation inhibition.

Cancer Treatment

Platinum-based drugs are well-known for their anticancer properties. This compound has been investigated for its ability to bind with DNA, leading to apoptosis in cancer cells. Research indicates that it can enhance radiosensitivity in plasmid DNA, making it a candidate for combination therapies in oncology.

Case Study: DNA Interaction

A study demonstrated that platinum(II) complexes, including PtBr2, interact with calf thymus DNA (CT-DNA), affecting its structure and stability. The binding was characterized using various spectroscopic methods, revealing insights into the mechanism of action against cancer cells .

Table 2: Biomedical Applications of this compound

| Application | Mechanism | Reference |

|---|---|---|

| DNA Binding | Interacts with DNA, inducing structural changes | |

| Amyloid Aggregation Inhibition | Represses amyloid fibrillation |

Material Science

In material science, this compound is utilized for synthesizing advanced materials and nanomaterials. Its unique properties enable the creation of plasmonic nanoparticles that are valuable in electronics and biotechnology.

This compound's solubility in water makes it suitable for applications in water treatment processes. Its ability to form stable complexes can be leveraged for detecting pollutants and enhancing water quality.

Mechanism of Action

The mechanism of action of platinum(II) bromide, particularly in biological systems, involves its ability to bind to DNA. This binding can cause cross-linking of DNA strands, leading to the disruption of DNA replication and transcription processes. This property is exploited in the development of platinum-based anticancer drugs .

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Halides

Below is a detailed comparison:

Structural and Physical Properties

| Property | PtCl₂ | PtBr₂ | PtI₂ |

|---|---|---|---|

| Molecular Weight (g/mol) | 265.99 | 354.89 | 448.89 |

| Density (g/cm³) | ~6.05 | 6.65 | ~7.23 |

| Melting Point (°C) | ~581 | 250 | ~300 |

| Pt···Pt Distance (Å)* | 3.4535 | 3.4335 | 3.5278 |

*In [Pt(tpy)X][AuX₂] complexes (X = Cl, Br, I). Shorter Pt···Pt distances in PtBr₂ suggest stronger metallophilic interactions due to bromide's intermediate size and electron-donating ability .

Catalytic Activity

- Hydrosilylation: PtBr₂-based complexes exhibit higher catalytic activity than PtI₂ analogues.

- Steric and Electronic Effects : Bromide’s moderate electronegativity balances steric bulk and electron density, enhancing catalytic efficiency in cross-coupling reactions compared to larger iodide ligands .

Coordination Chemistry and Stability

- Halogen Bonding: PtBr₂ forms halogen bonds with π-hole donors like tetrabromoethane (C₂H₂Br₄), a property less pronounced in PtCl₂ or PtI₂ due to bromide’s optimal polarizability .

- Ligand Displacement : Bromide anions (Br⁻) disrupt Pt–N coordination bonds in metallacycles, as seen in PtBr₂-based polymers, highlighting its competitive ligand behavior compared to chloride or iodide .

Metallophilic Interactions

In supramolecular systems, PtBr₂ facilitates shorter Pt···Pt distances (3.4335 Å) than PtCl₂ (3.4535 Å) or PtI₂ (3.5278 Å), attributed to bromide’s smaller size and enhanced electron density at the platinum center . These interactions are critical in designing luminescent materials and conductive polymers.

Extraction and Solubility

- Solubility Trends : PtBr₂ is less soluble in polar solvents than PtCl₂ but more soluble than PtI₂, aligning with halide ligand polarizability trends .

Biological Activity

Platinum(II) bromide (PtBr2) is a transition metal complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Platinum(II) Compounds

Platinum-based compounds, particularly cisplatin, have been widely used in cancer treatment since their discovery. However, the limitations of cisplatin, including severe side effects and drug resistance, have spurred research into alternative platinum complexes such as this compound. These compounds are being investigated for their ability to interact with biological macromolecules and induce cytotoxic effects in cancer cells.

The biological activity of this compound can be attributed to several key mechanisms:

- DNA Interaction : Platinum complexes primarily exert their cytotoxic effects through binding to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. Studies have shown that Pt(II) complexes can bind to DNA via electrostatic interactions and hydrogen bonding, with some evidence suggesting covalent interactions as well .

- Mitochondrial Dysfunction : Recent research indicates that platinum(II) complexes can induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production. This oxidative stress can trigger apoptosis in cancer cells .

- Inhibition of Thioredoxin Reductase : Some platinum complexes exhibit selectivity towards thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. Inhibition of this enzyme can lead to oxidative stress and cell death .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens:

- Bacterial Activity : Studies indicate that platinum(II) complexes exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

- Fungal Activity : Antifungal activity has also been reported against species like Aspergillus fumigatus .

Case Studies

- Cytotoxicity Against Breast Cancer Cells : A study comparing two novel platinum(II) complexes with cisplatin found that both exhibited superior cytotoxicity against breast cancer cell lines SKBR3, MCF-7, and MDA-MB-231. The complex designated as 3b showed an IC50 value significantly lower than that of cisplatin, suggesting a promising alternative for breast cancer treatment .

- Resistance in Ovarian Carcinoma : Research on brominated triphenylphosphino platinum derivatives revealed their effectiveness against cisplatin-resistant ovarian carcinoma cells. These complexes not only induced significant cytotoxicity but also demonstrated a unique mechanism involving mitochondrial impairment and ROS generation .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Platinum(II) bromide (PtBr₂), and how can purity be validated?

- Methodological Answer : PtBr₂ is synthesized via direct reaction of platinum metal with bromine vapor under controlled thermal conditions (150–200°C) or by thermal decomposition of Pt(IV) bromide . To validate purity:

-

X-ray Diffraction (XRD) : Confirm crystallinity and absence of Pt(IV)Br₄ impurities by matching peaks with reference data (e.g., ICDD PDF-4+ 2023 database).

-

Thermogravimetric Analysis (TGA) : Monitor mass loss at 250–300°C to detect unreacted bromine or decomposition products .

-

Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Pt:Br stoichiometry (target: 1:2 molar ratio) .

Table 1 : Synthesis Methods and Validation Parameters

Method Conditions Key Validation Technique Expected Outcome Direct Bromination 180°C, 48 hrs, Br₂ gas XRD, TGA α-PtBr₂ (orthorhombic) Thermal Decomposition 250°C, PtBr₄ precursor ICP-MS, FTIR PtBr₂ with <1% PtBr₄

Q. How do researchers distinguish Pt(II)Br₂ from Pt(IV)Br₄ in mixed-phase systems?

- Methodological Answer :

- UV-Vis Spectroscopy : Pt(II)Br₂ exhibits a distinct absorption band at 420–450 nm due to d-d transitions, absent in Pt(IV)Br₄ .

- X-ray Photoelectron Spectroscopy (XPS) : Pt 4f₇/₂ binding energy for Pt(II) is ~72.5 eV, while Pt(IV) appears at ~74.5 eV .

- Magnetic Susceptibility : Pt(II) complexes are typically diamagnetic, whereas Pt(IV) species may show paramagnetic behavior under certain conditions .

Advanced Research Questions

Q. What computational strategies resolve contradictions in PtBr₂’s electronic structure reported across studies?

- Methodological Answer : Contradictions arise from ligand field splitting and relativistic effects. Use:

-

Density Functional Theory (DFT) : Optimize geometry with hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials to model Pt’s 5d orbitals .

-

Valence Bond Theory (VBT) : Analyze σ-bonding interactions between Pt²⁺ and Br⁻ ligands to explain deviations in bond lengths (experimental: ~2.45 Å vs. computed: ~2.48 Å) .

-

Comparative Analysis : Cross-validate results with neutron diffraction data to resolve discrepancies in spin-orbit coupling effects .

Table 2 : Key Computational Parameters for PtBr₂ Studies

Parameter Value/Technique Impact on Results Basis Set def2-TZVP for Pt, Br Reduces basis set error Relativistic Correction ZORA Hamiltonian Accounts for Pt’s heavy atom effects Solvent Model COSMO (ε=4.8) Simulates solid-state interactions

Q. How can researchers design experiments to probe PtBr₂’s role in catalytic C-Br bond activation?

- Methodological Answer :

- Kinetic Studies : Monitor bromobenzene activation using PtBr₂ as a pre-catalyst. Track turnover frequency (TOF) via GC-MS under inert conditions .

- In Situ XAFS : Characterize Pt oxidation state changes during catalysis at Br K-edge (13.48 keV) .

- Controlled Competitions : Introduce competing ligands (e.g., Cl⁻) to assess selectivity for Br⁻ retention in the coordination sphere .

Q. Data Contradiction Analysis

Q. Why do some studies report PtBr₂ as air-stable, while others observe decomposition?

- Methodological Answer : Stability depends on crystallinity and defect density. To resolve contradictions:

- Environmental Control : Perform stability tests in gloveboxes (O₂ < 0.1 ppm, H₂O < 0.5 ppm) vs. ambient air .

- Surface Analysis : Use atomic force microscopy (AFM) to correlate surface roughness (Ra) with oxidation rates. Smooth surfaces (Ra < 10 nm) resist degradation .

- Comparative Synthesis : Compare samples from direct bromination (higher purity) vs. solution-phase methods (higher defect density) .

Properties

CAS No. |

13455-12-4 |

|---|---|

Molecular Formula |

Br2Pt |

Molecular Weight |

354.89 g/mol |

IUPAC Name |

platinum(2+);dibromide |

InChI |

InChI=1S/2BrH.Pt/h2*1H;/q;;+2/p-2 |

InChI Key |

KGRJUMGAEQQVFK-UHFFFAOYSA-L |

SMILES |

Br[Pt]Br |

Canonical SMILES |

[Br-].[Br-].[Pt+2] |

Key on ui other cas no. |

13455-12-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.